molecular formula C7H9N3O B1288513 2-Amino-N-methylnicotinamide CAS No. 870997-87-8

2-Amino-N-methylnicotinamide

Cat. No.: B1288513
CAS No.: 870997-87-8
M. Wt: 151.17 g/mol
InChI Key: KOAUKLIDSVHLCP-UHFFFAOYSA-N
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Description

2-Amino-N-methylnicotinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of nicotinamide, which is a form of vitamin B3

Biochemical Analysis

Biochemical Properties

2-Amino-N-methylnicotinamide is involved in several biochemical reactions, primarily through its interaction with nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide, using S-adenosyl methionine (SAM) as the methyl donor . This reaction is crucial for maintaining the balance of nicotinamide adenine dinucleotide (NAD+) levels in cells. The enzymatic activity of NNMT, facilitated by this compound, is essential for preventing the inhibition of NAD±consuming enzymes such as poly-ADP-ribose polymerases (PARPs) and sirtuins (SIRTs) .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by regulating metabolic pathways and gene expression. In cancer cells, for instance, NNMT activity, facilitated by this compound, is associated with the regulation of multiple metabolic pathways, including lipid metabolism and energy production . This compound also affects cell signaling pathways by modulating the levels of NAD+ and its metabolites, thereby influencing cellular redox states and epigenetic modifications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the methylation of nicotinamide by NNMT. This reaction produces 1-methylnicotinamide, which can be further oxidized to N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide . These metabolites play roles in various cellular processes, including the regulation of gene expression and enzyme activity. The binding interactions of this compound with NNMT and its subsequent products are crucial for maintaining cellular homeostasis and metabolic balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to alterations in NAD+ levels and epigenetic states, which may affect cellular metabolism and gene expression . Additionally, the degradation products of this compound can have distinct biological activities that contribute to its overall effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic functions and improve cellular health by maintaining NAD+ levels . At high doses, this compound may exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NNMT. This enzyme catalyzes the methylation of nicotinamide, leading to the production of 1-methylnicotinamide and other metabolites . These metabolites play roles in various metabolic processes, including lipid metabolism, energy production, and epigenetic regulation . The activity of this compound in these pathways is essential for maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help regulate the localization and accumulation of this compound, ensuring its availability for biochemical reactions . The distribution of this compound within different cellular compartments can influence its activity and overall effects on cellular function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is crucial for its activity and function, as it determines the accessibility of this compound to its target enzymes and biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N-methylnicotinamide can be synthesized from nicotinamide through the action of the enzyme Nicotinamide N-methyltransferase (NNMT). This enzyme catalyzes the methylation of nicotinamide using S-adenosyl methionine (SAM) as the methyl donor, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves enzymatic synthesis using NNMT. This method is advantageous due to its specificity and efficiency in producing the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-N-methylnicotinamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound plays a role in cellular methylation balance and NAD+ levels, which are crucial for various metabolic processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of metabolic disorders and neurodegenerative diseases.

    Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Comparison with Similar Compounds

    1-Methylnicotinamide: This compound is also a derivative of nicotinamide and shares similar metabolic pathways.

    Nicotinamide: The parent compound of 2-Amino-N-methylnicotinamide, it is widely used in various biochemical and medical applications.

Uniqueness: This makes it a valuable compound for research in metabolic regulation and therapeutic development .

Properties

IUPAC Name

2-amino-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAUKLIDSVHLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608951
Record name 2-Amino-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870997-87-8
Record name 2-Amino-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

14.96 g (0.09 mol) of 1H-Pyrido[2,3-d]oxazin-2,4-dione was suspended in 138 ml dioxane. The mixture is heated to 40° C. and 17 ml of a 33% solution of methyl amine in ethanol is added dropwise directly into the reaction mixture, to avoid carbamate formation with the evolving CO2. The reaction is allowed to continue for 90 minutes. After cooling down to room temperature, the formed precipitate is removed by filtration and the filtrate is concentrated to dryness. 13.2 g (97%) of 2-aminonicotinic acid methyl amide was isolated (m.p. 140-2° C.).
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1H-Pyrido[2,3-d]oxazin-2,4-dione
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14.96 g
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Synthesis routes and methods II

Procedure details

To the mixture of 2-aminonicotinic acid (2.0 g, 14.5 mmol), methylamine hydrogen chloride (1.47 g, 1.5 eq), EDC (4.49 g, 1.5 eq), HOBt (2.35 g, 1.2 eq) in DMF (20 mL) was added DIEA (7.6 mL, 3.0 eq). The mixture was stirred at room temperature overnight. The crude was concentrated and dissolved in EtOAc. It was washed with saturated NaHCO3. The solvent was removed and the crude was purified by silica gel chromatography (0%˜20% MeOH/DCM) to obtain the desired product 2-amino-N-methylnicotinamide (2.16 g, isolated yield ˜98%).
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1.47 g
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4.49 g
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2.35 g
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20 mL
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7.6 mL
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Synthesis routes and methods III

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The intended compound was obtained according to the method of Example 1-(1) but using 2-aminonicotinic acid and methylamine.
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